molecular formula C10H8BrFO2 B14202793 Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate CAS No. 832734-38-0

Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate

Cat. No.: B14202793
CAS No.: 832734-38-0
M. Wt: 259.07 g/mol
InChI Key: BXJWDZVQDBITKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate is an organic compound with the molecular formula C10H8BrFO2. It is a derivative of prop-2-enoate, featuring a bromine atom and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate can be synthesized through the bromination of methyl 3-(4-fluorophenyl)prop-2-enoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles or nucleophiles.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane derivative.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Addition Reactions: Products include bromoalkanes or hydroborated compounds.

    Reduction Reactions: Products include the corresponding alkanes.

Scientific Research Applications

Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the prop-2-enoate moiety are key reactive sites. The compound can undergo nucleophilic substitution at the bromine atom and addition reactions at the double bond, leading to the formation of various products. These reactions are facilitated by the electron-withdrawing effects of the fluorophenyl group, which stabilize the transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The fluorophenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

832734-38-0

Molecular Formula

C10H8BrFO2

Molecular Weight

259.07 g/mol

IUPAC Name

methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C10H8BrFO2/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7/h2-6H,1H3

InChI Key

BXJWDZVQDBITKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C1=CC=C(C=C1)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.